5-Nitro-2-propoxyaniline

描述

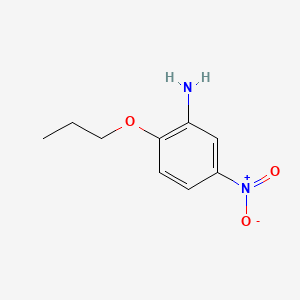

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-nitro-2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQCEGOUSFBKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203827 | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.136 mg/mL at 20 °C | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

553-79-7 | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ultrasuess | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-propoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITRO-2-PROPOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDS42MR6BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 °C | |

| Record name | 5-Nitro-2-propoxyaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Optimization for 5 Nitro 2 Propoxyaniline

Established Synthetic Pathways

The synthesis of 5-Nitro-2-propoxyaniline is primarily achieved through two main established pathways. These methods involve either the introduction of a nitro group onto a pre-existing propoxyaniline scaffold or the alkylation of a nitrophenol precursor. The choice of pathway often depends on the availability of starting materials, desired scale, and optimization of reaction parameters to maximize yield and purity.

Nitration of 2-Propoxyaniline (B1271045)

A principal and widely documented method for synthesizing this compound is the direct electrophilic nitration of 2-propoxyaniline. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a nitro group (-NO₂).

The nitration of 2-propoxyaniline is typically performed using a mixed acid system. This classic approach employs a combination of concentrated nitric acid (HNO₃) as the source of the electrophile and concentrated sulfuric acid (H₂SO₄) which acts as a catalyst and a dehydrating agent to facilitate the formation of the highly reactive nitronium ion (NO₂⁺).

Control of the reaction temperature is critical to the success of the synthesis. The reaction is generally conducted at low temperatures, typically between 0°C and 5°C, to control the exothermic nature of the nitration and to prevent unwanted side reactions. Maintaining the temperature below 10°C is crucial for achieving regioselective nitration at the desired position. The molar ratio of the reactants is also a key parameter, with a 1:1 molar ratio of 2-propoxyaniline to nitric acid being standard, while using an excess of sulfuric acid helps to absorb the water generated during the reaction.

For industrial-scale production, continuous flow reactors are increasingly utilized. In these systems, the 2-propoxyaniline and the nitrating acid mixture are continuously pumped through a reactor maintained at a controlled temperature (e.g., 5–10°C). This methodology offers significant advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, which minimizes the risk of thermal runaway. Continuous flow processes can also lead to higher yields, reportedly in the range of 85–90%, compared to the 70–75% yields often seen in batch systems.

Table 1: Reaction Parameters for the Nitration of 2-Propoxyaniline

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reagent System | Conc. HNO₃ / Conc. H₂SO₄ | Generates nitronium ion (NO₂⁺) | |

| Temperature | 0°C to 5°C (Batch) | Minimize side reactions, control exotherm | |

| 5°C to 10°C (Flow) | |||

| Molar Ratio | 1:1 (2-propoxyaniline:HNO₃) | Stoichiometric control | |

| Catalyst | Sulfuric Acid (H₂SO₄) | Promotes nitronium ion formation, dehydrating agent | |

| Reaction Type | Batch Processing | Standard laboratory scale synthesis | |

| Continuous Flow | Industrial scale, improved safety and yield |

The primary challenge in the nitration of 2-propoxyaniline is controlling the position of the incoming nitro group on the benzene (B151609) ring, a concept known as regioselectivity. The starting material has two activating groups: an amino (-NH₂) group and a propoxy (-OCH₂CH₂CH₃) group. Both are ortho-, para-directing. The amino group is a more potent activating group than the propoxy group. The desired product, this compound, results from nitration at the position para to the strongly activating amino group and meta to the propoxy group.

The directing effects of the existing substituents can lead to the formation of undesired isomers. The most common of these is the 3-nitro isomer, which can form in yields of 5–10%. The formation of this isomer arises from nitration occurring at a position ortho to the propoxy group and meta to the amino group. Precise temperature control is a key factor in maximizing the yield of the desired 5-nitro isomer.

Besides isomeric impurities, the nitration reaction can produce other byproducts. Under the strongly acidic and oxidizing conditions, trace amounts of oxidized derivatives, such as nitroso or quinone compounds, may be formed.

The main strategies to mitigate the formation of both isomeric and oxidation byproducts are:

Strict Temperature Control: Keeping the reaction temperature low (below 10°C, ideally 0-5°C) is the most critical factor to suppress side reactions.

Precise Stoichiometry: Careful control of the molar ratios of the reactants, particularly avoiding an excess of nitric acid, can help prevent over-nitration and oxidation.

Controlled Reagent Addition: Slow, controlled addition of the nitrating agent to the substrate solution helps to manage the reaction exotherm and maintain a consistent temperature.

Table 2: Common Byproducts and Mitigation Strategies in the Nitration of 2-Propoxyaniline

| Byproduct | Type | Formation Pathway | Mitigation Strategy | Source |

|---|---|---|---|---|

| 3-Nitro-2-propoxyaniline | Isomer | Nitration at the 3-position | Strict temperature control | |

| Oxidized Derivatives | Impurity | Over-oxidation of the aniline (B41778) ring | Strict temperature control, precise stoichiometry |

Alkylation of 2-Amino-4-nitrophenol (B125904)

An alternative synthetic route to this compound involves the alkylation of a precursor that already contains the required amino and nitro groups in the correct positions. The starting material for this pathway is 2-Amino-4-nitrophenol. This method focuses on forming the ether linkage.

This synthesis is achieved via a Williamson ether synthesis, where the phenoxide ion of 2-amino-4-nitrophenol acts as a nucleophile, attacking an alkylating agent.

Alkylation Reagents: The propoxy group is introduced using a propyl halide. Common reagents include 1-propyl bromide or 1-propyl iodide. electronicsandbooks.com

Reaction Environments: The reaction is carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. A common choice for the base is a mild inorganic base like potassium carbonate (K₂CO₃). electronicsandbooks.com The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can effectively dissolve the reactants and facilitate the nucleophilic substitution. electronicsandbooks.comnasa.gov The reaction mixture is often heated to ensure a reasonable reaction rate. electronicsandbooks.com

This pathway offers the advantage of unambiguous regiochemistry concerning the nitro and amino groups, as they are already in place on the starting material, thus avoiding the issue of isomer formation that plagues the direct nitration route.

Selective Functionalization Considerations

The synthesis of this compound presents a significant challenge in regioselectivity. The starting material, 2-propoxyaniline, contains two activating, ortho-, para-directing groups: the amino (-NH₂) group at position 1 and the propoxy (-OCH₂CH₂CH₃) group at position 2. The goal is to introduce a nitro group (-NO₂) at the C-5 position.

The directing power of the substituents is a primary consideration. The propoxy group strongly directs electrophilic substitution to its para position (C-5), while the amino group directs to its para position (C-4). In classical nitration using a mixture of nitric and sulfuric acid, the strongly acidic conditions lead to the protonation of the amino group, forming the anilinium ion (-NH₃⁺). This anilinium ion is a deactivating, meta-directing group. Consequently, it directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-5 position, which is meta to the anilinium group and para to the activating propoxy group. This dual influence is crucial for achieving the desired regioselectivity.

Controlling reaction conditions, such as maintaining low temperatures (typically 0-10°C), is critical to minimize the formation of byproducts. Unwanted isomers, like the 3-nitro derivative, and products of oxidation can form if the temperature is not strictly controlled.

Alternative strategies can also be employed to achieve selective functionalization. The selective oxidation of anilines to nitroaromatics can be controlled by the choice of base in peroxide-based systems. For instance, a stronger base like sodium methoxide (B1231860) (NaOMe) can facilitate the formation of nitroaromatics from substituted anilines, offering a metal-free approach to selective oxidation. acs.org This provides a potential pathway where the directing group interplay can be modulated by the reaction environment rather than just by protonation in strong acids.

Advanced and Green Synthesis Approaches

Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include catalytic techniques and solvent-free reaction conditions.

Catalytic Nitration Techniques

Catalytic methods for nitration aim to improve selectivity, reduce harsh acid waste, and enhance reaction efficiency compared to traditional stoichiometric methods.

Heterogeneous catalysis utilizes solid catalysts, such as zeolites and other aluminosilicates, which can be easily separated from the reaction mixture, simplifying purification and catalyst recycling. These catalysts offer shape-selectivity and can moderate reaction conditions.

In the nitration of aromatic compounds, aluminosilicate (B74896) catalysts like zeolites have been shown to promote para-selectivity. google.com For example, using an aluminosilicate catalyst with nitric acid and an acid anhydride (B1165640) can direct nitration primarily to the para position of a substituted benzene ring. google.com The order of reagent addition can surprisingly affect regioselectivity; mixing the zeolite catalyst with nitric acid first, followed by the acid anhydride and then the aromatic substrate, has been found to enhance para-selectivity. google.com

Palladium-doped zeolites have also been investigated and show promise in enhancing reaction rates while maintaining high selectivity in the nitration of substituted anilines.

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, often allowing for milder reaction conditions and high selectivity. One such system employs a combination of tetrachlorosilane (B154696) (TCS) and sodium nitrate (B79036) (NaNO₃) with a zinc chloride (ZnCl₂) catalyst. scirp.orgscirp.org This system has proven effective for the mono-nitration of various functionalized aromatic compounds, including those with alkoxy groups, demonstrating high para-regioselectivity. scirp.orgscirp.org

The reaction is believed to proceed through the in-situ generation of nitryl chloride (NO₂Cl). The addition of the Lewis acid catalyst, ZnCl₂, enhances the reaction rate, significantly reducing the required reaction time. scirp.orgscirp.org This method proceeds smoothly under mild conditions and produces good yields of the desired nitroaromatic product.

| Catalyst System | Substrate Type | Key Advantages | Ref |

| Aluminosilicate Zeolite | Aromatic Compounds | High para-selectivity, catalyst is recyclable. | google.com |

| ZnCl₂ / TCS-NaNO₃ | Functionalized Aromatics | High regioselectivity, mild conditions, enhanced rate. | scirp.orgscirp.org |

| Ruthenium/Iron Complexes | Nitroaromatics | (Used for reduction, not nitration) Selective hydrogenation. | google.com |

Solvent-Free Synthetic Methods

Green chemistry principles encourage the reduction or elimination of volatile organic solvents. Solvent-free methods, particularly those using alternative energy sources like microwaves, are at the forefront of this effort.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. clockss.orgsemanticscholar.org The direct heating of reactants in microwave synthesis results in efficient energy transfer. semanticscholar.org

The synthesis of nitroanilines has been successfully achieved using microwave irradiation, often under solvent-free conditions. clockss.org These methods are noted for being environmentally friendly, demonstrating low energy consumption, and being suitable for gram-scale synthesis with good substrate scope and excellent product yields. clockss.org For example, the condensation of benzaldehyde (B42025) with 4-nitroaniline (B120555) to form a Schiff base was completed in just 8 minutes using microwave irradiation. semanticscholar.orgdergipark.org.tr This rapid, efficient approach highlights the potential of microwave assistance for various steps in the synthesis of complex nitroaniline derivatives.

| Method | Reaction Time | Key Features | Ref |

| Microwave-Assisted Synthesis | 8 minutes (for Schiff base) | Rapid, high yield, solvent-free potential, eco-friendly. | clockss.orgsemanticscholar.org |

| Conventional Heating | Hours | Slower reaction rates, often requires solvents. | semanticscholar.org |

Mechanochemical Approaches in Aniline Derivatization

Mechanochemistry, a field that utilizes mechanical force to induce chemical transformations, offers a sustainable and efficient alternative to traditional solvent-based synthesis. unica.it This approach, often employing techniques like ball milling, can lead to higher yields, reduced reaction times, and the avoidance of hazardous solvents, aligning with the principles of green chemistry. unica.itrsc.org In the context of aniline derivatization, mechanochemical methods have proven effective for a range of reactions, including reductions, acylations, and C-H functionalization.

The synthesis of substituted anilines from their corresponding nitroaromatic precursors is a fundamental transformation that benefits significantly from mechanochemistry. Research has demonstrated the successful reduction of various nitroarenes to anilines using ball milling. researchgate.netmdpi.com For instance, the catalytic transfer hydrogenation of aromatic nitro compounds using ammonium (B1175870) formate (B1220265) as a hydrogen source and a palladium on carbon (Pd/C) catalyst under mechanochemical conditions is a facile and clean method. mdpi.com This technique is noted for its broad functional group tolerance. mdpi.com Similarly, other studies have shown the effective reduction of nitro compounds via wet ball milling assisted by agents like chitosan (B1678972) or using thiourea (B124793) dioxide as a green reducing agent. researchgate.netpreprints.org These solvent-free or liquid-assisted grinding (LAG) methods often exhibit faster reaction kinetics compared to their solution-based counterparts. mdpi.com

Mechanochemical approaches are not limited to reduction reactions. The derivatization of the amine group itself is also well-established. N-formylation and acylation of various aromatic amines have been achieved under ball-milling conditions. beilstein-journals.orgmdpi.com One study detailed a method using N-formylsaccharin as a solid formylating agent, which, when milled with anilines, produced the desired formamides in good to excellent yields with a simplified, green purification process. mdpi.com Another approach successfully used imidazole (B134444) as a catalyst and grinding additive for the N-formylation of aromatic amines with formic acid. beilstein-journals.org

Furthermore, direct functionalization of the aniline ring has been accomplished mechanochemically. A solvent-free C-H thiocyanation of anilines, phenols, and other activated aromatic compounds has been developed using ammonium thiocyanate (B1210189) and an oxidizing agent like ammonium persulfate. acs.org For 2-nitroaniline (B44862), this method was optimized to achieve a high yield of the thiocyanated product by adjusting reactant ratios and milling conditions. acs.org These findings underscore the versatility of mechanochemistry for creating a diverse array of aniline derivatives, including precursors potentially relevant to this compound, by providing efficient and environmentally benign synthetic routes. researchgate.netacs.org

Purification and Isolation Methodologies in Synthetic Research

The purification and isolation of target molecules are critical steps in synthetic chemistry to ensure the removal of unreacted starting materials, catalysts, and byproducts. For substituted anilines like this compound, a combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Chromatographic Techniques for Compound Separation

Chromatography is an indispensable tool for the separation and purification of compounds in synthetic research. The choice of technique and conditions depends on the specific properties of the molecules to be separated, such as polarity and solubility. For nitroaniline isomers, which can be challenging to separate due to their structural similarities, various chromatographic methods have been successfully applied. acs.orgslideserve.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique. A reverse-phase HPLC method was developed for the simultaneous determination of five nitroaniline and dinitroaniline isomers. nih.gov This method utilized a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water, demonstrating effective separation. nih.gov In another innovative approach, a metal-organic framework, MIL-53(Fe), was used as a novel stationary phase for the reverse-phase HPLC separation of positional isomers, including nitroanilines, achieving baseline separation in a short time. rsc.org

Column Chromatography is a standard and widely used purification method in organic laboratories. slideserve.com The separation of o-nitroaniline and p-nitroaniline is a classic experiment demonstrating the principles of column chromatography, where the less polar isomer typically elutes first when using a polar stationary phase like silica (B1680970) gel and a non-polar eluent. slideserve.com

Radial Chromatography , also known as centrifugal thin-layer chromatography, presents a faster and often more efficient alternative to traditional column chromatography. acs.orged.gov It has been successfully used for the separation of 2-nitroaniline and 3-nitroaniline, with typical recoveries of 70–80%. acs.org The process involves using a silica gel plate that rotates while the mobile phase carries the sample components outward at different rates based on their polarity. acs.org

Thin-Layer Chromatography (TLC) is primarily used for monitoring reaction progress and determining the optimal solvent system for column chromatography. slideserve.com For nitroaniline separations, TLC helps in identifying the fractions containing the pure compounds collected from the column by comparing their Rf values to that of a standard mixture. acs.orgslideserve.com

The following table summarizes exemplary chromatographic conditions used for the separation of nitroaniline isomers, which can serve as a starting point for developing a purification protocol for this compound.

| Technique | Stationary Phase | Mobile Phase / Eluent | Compounds Separated | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Agilent TC-C18 | Acetonitrile/Water (30/70 v/v) | 2-, 3-, 4-Nitroaniline; 2,4-, 2,6-Dinitroaniline | UV (225 nm) | nih.gov |

| HPLC | MIL-53(Fe) Packed Column | Not specified | Nitroaniline isomers | Not specified | rsc.org |

| Radial Chromatography | Silica Gel (1 mm plate) | Ethyl Acetate (B1210297)/Hexane (50:50 v/v) | 2-Nitroaniline and 3-Nitroaniline | Visual (colored bands), TLC | acs.org |

| Column Chromatography | Silica Gel | Not specified (typically non-polar, e.g., Hexane/Ethyl Acetate gradient) | o-Nitroaniline and p-Nitroaniline | TLC Analysis | slideserve.com |

Crystallization and Recrystallization Optimization

Crystallization is a crucial technique for the final purification of solid compounds, capable of yielding highly pure materials. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A successful recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals while impurities remain in the mother liquor.

The selection of an appropriate solvent is the most critical parameter for optimizing recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. For nitroaromatic compounds, various solvents and techniques have been explored. Reports show that recrystallization can significantly improve the purity of nitroaromatic intermediates, with purity levels increasing from ~75-95% to over 98%. epa.gov

A study on halogenated anilines provides insight into the molecular-level mechanisms of crystallization, highlighting how intermolecular interactions guide the formation of a 3D crystal lattice. acs.orgacs.org Understanding these interactions, such as hydrogen bonding and π-stacking, can aid in predicting which solvents might favor well-ordered crystal growth. acs.org

For certain industrial processes involving nitroaromatics like trinitrotoluene (TNT), nitric acid itself has been used as a recrystallization solvent. google.comgoogle.com The crude product is dissolved in hot nitric acid and then crystallized by cooling, which can be an efficient part of a continuous production process. google.com While this is specific to nitration products, it illustrates the use of unconventional solvent systems. More commonly, organic solvents are used. For related dinitrobiphenyls, which were selectively reduced to nitrobiphenylamines, purification was achieved by recrystallization from solvents like toluene (B28343) and methanol (B129727) mixtures, or by converting the product to a salt, purifying it, and then regenerating the free amine. rsc.org

The optimization process for the recrystallization of this compound would involve screening a range of solvents with varying polarities. The table below outlines a general approach to solvent selection for the recrystallization of a substituted aniline.

| Solvent / Solvent System | Polarity | Rationale for Use | Potential Outcome |

|---|---|---|---|

| Ethanol (B145695) or Methanol | Polar Protic | Good at dissolving polar compounds like anilines upon heating. The -OH group can form hydrogen bonds. | Good crystal formation upon cooling, but might retain some polar impurities. |

| Isopropanol | Polar Protic | Slightly less polar than ethanol; may offer differential solubility. | Can provide a good balance of solubility for effective purification. |

| Toluene | Non-polar | Good for dissolving aromatic compounds. May be a poor solvent at room temperature but effective when hot. | May yield high-quality crystals if solubility characteristics are favorable. |

| Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | A solvent mixture allows for fine-tuning of polarity to achieve ideal solubility. | Highly versatile; the ratio can be adjusted to optimize yield and purity. |

| Water | Highly Polar | Generally, nitroanilines have low water solubility. May be useful as an anti-solvent. | Unlikely to be a good single solvent but could be used in a binary system (e.g., Ethanol/Water). |

Chemical Reactivity and Transformation Pathways of 5 Nitro 2 Propoxyaniline

Reduction Reactions of the Nitro Group

The most prominent reaction pathway for 5-Nitro-2-propoxyaniline involves the reduction of its nitro group. This transformation is a critical step in the synthesis of various derivatives, particularly the corresponding diamine, which serves as a valuable building block in the production of dyes and pharmaceuticals. rsc.org The reduction can be achieved through several methods, each offering different levels of selectivity and operating under distinct conditions.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. In this process, this compound is treated with hydrogen gas in the presence of a metal catalyst. The reaction typically proceeds to completion, yielding 2-Propoxy-1,4-phenylenediamine. Various catalysts and conditions have been documented for this transformation, particularly in patent literature concerning the synthesis of related pharmaceutical compounds. acs.org

Commonly used catalysts include noble metals such as palladium, platinum, and ruthenium, as well as Raney nickel. acs.org Palladium on carbon (Pd/C) is a frequently cited catalyst for this type of reduction. nih.gov The reaction is generally carried out in a solvent, with choices ranging from alcohols like ethanol (B145695) and methanol (B129727) to aromatic hydrocarbons such as toluene (B28343). acs.org

Table 1: Catalytic Hydrogenation Conditions for Reduction of this compound

| Parameter | Conditions | Source(s) |

|---|---|---|

| Product | 2-Propoxy-1,4-phenylenediamine | |

| Catalysts | Palladium (Pd), Platinum (Pt), Ruthenium (Ru), Raney Nickel | acs.org |

| Catalyst Support | Activated Carbon (e.g., Pd/C) | nih.gov |

| Catalyst Loading | 2–20% mass ratio of catalyst to substrate | acs.org |

| Solvents | Methanol, Ethanol, n-Propanol, Toluene, Water, or mixtures | acs.org |

| Temperature | 20–140 °C | acs.org |

| Pressure | 0.1–5 MPa | acs.org |

Chemoselective Reduction with Metallic Reducing Agents

While catalytic hydrogenation is highly effective, it can sometimes lead to the reduction of other sensitive functional groups. Chemoselective methods using metallic or chemical reducing agents offer an alternative, allowing for the specific reduction of the nitro group while preserving other functionalities. The choice of reagent is crucial for achieving high selectivity.

Several systems have been developed for the chemoselective reduction of nitroarenes. For instance, iron powder in the presence of an acid like acetic acid or a salt such as ammonium (B1175870) chloride is a classic and effective method. nih.goviiste.orgwikipedia.org Other approaches include the use of hydrazine (B178648) hydrate, often in combination with a catalyst, which can reduce the nitro group under specific temperature and solvent conditions. acs.orgresearchgate.net Modern methods employ advanced catalytic systems, such as magnetically recoverable Co-Co₂B nanocomposites or iron(III) catalysts with silanes, which demonstrate high chemoselectivity for the nitro group over other reducible moieties like esters, nitriles, and halides. researchgate.netresearchgate.netuchile.cl The Zinin reduction, which uses sulfide (B99878) sources like Na₂S, is a historical method known for its ability to selectively reduce one nitro group in a dinitro compound. rsc.org

Table 2: Chemoselective Reduction of the Nitro Group with Metallic/Chemical Reagents

| Reagent/System | Typical Conditions | Notes | Source(s) |

|---|---|---|---|

| Iron / Acetic Acid | Fe powder, CH₃COOH | Standard chemical reduction method. | nih.goviiste.org |

| Iron / Ammonium Chloride | Fe powder, NH₄Cl, Ethanol/Water | Mild conditions, effective for nitro group reduction. | wikipedia.org |

| Hydrazine Hydrate | N₂H₄·H₂O, Alcohol/Water solvent, 20–110 °C | Used as a hydrogen source with or without a co-catalyst. | acs.orgresearchgate.net |

| Tin / Hydrochloric Acid | Sn, conc. HCl | Classic method for nitro group reduction. | rsc.org |

| Sodium Dithionite (B78146) | Na₂S₂O₄ | Can be used, but may not be compatible with all functional groups. | researchgate.net |

| Co-Co₂B / NaBH₄ or N₂H₄ | Nanocomposite catalyst, various solvents | High catalytic activity and selectivity for nitroarenes. | researchgate.netresearchgate.net |

| Iron(III) / Silane | Fe(III) catalyst, Phenylsilane | High chemoselectivity over ketones, esters, amides, nitriles, and halides. | uchile.cl |

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds, including nitroanilines, is a complex, multi-step process that is highly dependent on the pH of the medium, the electrode material, and the applied potential. iiste.orgrsc.orgnih.gov The general mechanism involves the transfer of multiple electrons and protons to the nitro group.

In aqueous acidic media, the reduction typically proceeds via a single irreversible wave corresponding to a four-electron, four-proton process that converts the nitro group (Ar-NO₂) to a hydroxylamine (B1172632) derivative (Ar-NHOH). iiste.orgrsc.org This hydroxylamine can then undergo a further two-electron, two-proton reduction to form the final amine product (Ar-NH₂). rsc.org

The initial step is the reversible one-electron reduction to a nitro radical anion (Ar-NO₂•⁻), which is stable in aprotic solvents but reacts quickly in the presence of proton donors. nih.govjetir.org In subsequent steps, the radical is further reduced and protonated to form a nitroso intermediate (Ar-NO), which is then reduced to the hydroxylamine. rsc.org The hydroxylamine itself can be re-oxidized to the nitroso compound in a reverse scan during cyclic voltammetry, sometimes forming a reversible two-electron, two-proton redox couple. rsc.org

Direct electrolysis at a cathode can suffer from a lack of selectivity, but the use of modified electrodes (e.g., with ZnO nanoparticles) or redox mediators can significantly enhance the chemoselective conversion of the nitro group to the desired amine, even in the presence of other reducible groups. rsc.org

Aromatic Substitution Reactions

The substituent pattern on this compound, featuring both strong activating and strong deactivating groups, governs its behavior in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. The amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups are strong activating, ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO₂) group is a powerful deactivating, meta-director because it strongly withdraws electron density from the ring. nih.gov

The outcome of an EAS reaction on this compound depends on the balance of these competing effects.

Amino Group (-NH₂ at C1): Strongly directs electrophiles to C2 (blocked), C4, and C6.

Propoxy Group (-OCH₂CH₂CH₃ at C2): Strongly directs electrophiles to C1 (blocked), C3, and C5 (blocked).

Nitro Group (-NO₂ at C5): Strongly deactivates the ring and directs incoming electrophiles to C1 (blocked), C3, and C5 (blocked) relative to itself. It deactivates the ortho (C4, C6) and para (C2) positions most strongly.

The synthesis of this compound itself is an example of EAS, involving the nitration of 2-propoxyaniline (B1271045). In this reaction, the powerful ortho-, para-directing influence of the propoxy and amino groups directs the incoming nitronium ion (NO₂⁺) to the C5 position (para to the propoxy group).

For subsequent EAS reactions on this compound, the C3 and C6 positions are the most likely sites for substitution. The C4 position is sterically hindered and electronically deactivated by the adjacent nitro group. The C6 position is activated by the amino group (ortho) but deactivated by the nitro group (ortho). The C3 position is activated by the propoxy group (ortho) and is meta to the deactivating nitro group, making it a plausible, albeit still challenging, site for electrophilic attack.

Table 3: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Position | Influence of -NH₂ (at C1) | Influence of -OC₃H₇ (at C2) | Influence of -NO₂ (at C5) | Net Effect |

|---|---|---|---|---|

| C3 | Meta | Ortho (Activating) | Meta (Less Deactivated) | Potentially reactive |

| C4 | Para (Activating) | Meta | Ortho (Deactivating) | Deactivated |

| C6 | Ortho (Activating) | Para (Activating) | Ortho (Deactivating) | Ambivalent, likely deactivated |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich benzene rings. However, the presence of one or more strong electron-withdrawing groups, such as a nitro group, can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). The reaction is most favorable when the withdrawing group is positioned ortho or para to a good leaving group (e.g., a halide).

In the case of this compound, the nitro group at C5 strongly activates the ring towards nucleophilic attack at the ortho positions (C4, C6) and the para position (C2).

Attack at C2: This position is occupied by the propoxy group. While alkoxy groups can be displaced, they are not excellent leaving groups. A strong nucleophile under harsh conditions would be required.

Attack at C4 or C6: These positions are occupied by hydrogen atoms. The substitution of hydrogen in an NAS reaction (SₙArH) is possible but typically requires an oxidizing agent to remove the hydride ion or proceed through specific mechanistic pathways.

Therefore, while the parent molecule is activated for NAS, significant reactions are more likely on derivatives of this compound that contain a better leaving group (e.g., a halogen) at the C2, C4, or C6 positions. The strong electron-withdrawing nature of the nitro group is fundamental to enabling such transformations.

Reactions Involving the Amino Group

The amino group in this compound is a primary aromatic amine, which is a key functional group for a variety of organic transformations. Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating propoxy group on the aromatic ring.

Diazotization and Diazo Coupling Reactions for Azo Compound Synthesis

One of the most significant reactions of primary aromatic amines is diazotization, which involves the treatment of the amine with a source of nitrous acid to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. The diazonium salt of this compound is a valuable intermediate in the synthesis of azo compounds, which are widely used as dyes and pigments.

The process begins with the formation of the diazonium cation, which can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. The general scheme for the diazotization and subsequent azo coupling of this compound is presented below.

Diazotization Reaction:

This compound + HNO₂ + H₂SO₄ → 5-Nitro-2-propoxybenzenediazonium + 2H₂O

This diazonium salt can then be coupled with various aromatic compounds to produce a range of azo dyes. For instance, coupling with 2-naphthol (B1666908) would yield a vibrant dye. The specific coupling partner determines the final color and properties of the resulting azo compound.

| Reactant | Reagent | Product |

| This compound | NaNO₂/H₂SO₄ | 5-Nitro-2-propoxybenzenediazonium salt |

| 5-Nitro-2-propoxybenzenediazonium salt | 2-Naphthol | Azo dye |

Amidation and Acylation Reactions

The primary amino group of this compound can readily undergo acylation to form amides. This reaction typically involves treating the aniline with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. The base is used to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.

For example, the reaction of this compound with acetyl chloride would yield N-(5-nitro-2-propoxyphenyl)acetamide. This transformation is useful for protecting the amino group during other synthetic steps or for modifying the electronic and physical properties of the molecule.

| Reactant | Acylating Agent | Product |

| This compound | Acetyl chloride | N-(5-nitro-2-propoxyphenyl)acetamide |

| This compound | Acetic anhydride | N-(5-nitro-2-propoxyphenyl)acetamide |

Formation of Schiff Bases and Related Imines

The amino group of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. This condensation reaction typically occurs under acidic or basic catalysis and involves the removal of a water molecule.

The resulting Schiff bases contain a C=N double bond and are valuable intermediates in organic synthesis. For instance, the reaction of this compound with benzaldehyde (B42025) would form the corresponding N-(phenylmethylene)-5-nitro-2-propoxyaniline.

| Reactant | Carbonyl Compound | Product |

| This compound | Benzaldehyde | N-(phenylmethylene)-5-nitro-2-propoxyaniline |

| This compound | Acetone | N-(propan-2-ylidene)-5-nitro-2-propoxyaniline |

Reactivity of the Propoxy Group

The propoxy group (-OCH₂CH₂CH₃) is an ether linkage attached to the aromatic ring. While generally stable, this group can participate in specific reactions, primarily involving the cleavage of the ether bond.

Ether Cleavage Reactions

The cleavage of aryl ethers, such as the propoxy group in this compound, typically requires harsh reaction conditions. Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), are commonly used to break the C-O bond of the ether.

The reaction proceeds via a nucleophilic substitution mechanism. For example, treatment with HI would lead to the formation of 5-nitro-2-hydroxylaniline (a phenol) and propyl iodide. This reaction is a standard method for dealkylation of aryl ethers.

| Reactant | Reagent | Products |

| This compound | Hydroiodic acid (HI) | 5-Nitro-2-aminophenol and Propyl iodide |

| This compound | Hydrobromic acid (HBr) | 5-Nitro-2-aminophenol and Propyl bromide |

Functional Group Interconversions

Beyond cleavage, the propoxy group itself is generally unreactive towards many reagents. However, the transformation of the entire molecule can lead to subsequent reactions involving the alkyl chain of the propoxy group under specific conditions, though these are less common for this particular substrate. The primary interconversion involving this group is its cleavage to a hydroxyl group as detailed above. This hydroxyl group can then undergo a wide range of further functionalization, significantly expanding the synthetic utility of the original molecule.

Structure Activity Relationship Sar and Molecular Interaction Studies

Receptor Binding Mechanisms (e.g., Sweet Taste Receptor T1R2/T1R3)

The perception of sweetness for 5-nitro-2-propoxyaniline is mediated by the T1R2/T1R3 heterodimer, a G protein-coupled receptor (GPCR). researchgate.netgithub.io This receptor is responsible for detecting a wide variety of sweet-tasting molecules. rsc.org The unique structural arrangement of this compound allows it to bind effectively to the T1R2/T1R3 receptor, initiating the sensation of sweetness.

The AH-B-X theory of sweetness provides a fundamental framework for understanding how sweet compounds interact with taste receptors. This model posits that a sweet molecule must contain three key features: a hydrogen-bond donor (AH), a hydrogen-bond acceptor (B), and a hydrophobic site (X), all arranged in a specific spatial orientation. biorxiv.orgtandfonline.com

In this compound, the amine group (-NH2) can act as the AH component, while the nitro group (-NO2) or the oxygen atom of the propoxy group can serve as the B component. The propyl group of the propoxy moiety provides the necessary hydrophobic (X) character. biorxiv.org The precise spatial arrangement of these functional groups in this compound allows for a strong, complementary fit within the binding pocket of the T1R2/T1R3 receptor. Studies on the electronic structures of this compound have helped to identify these potential AH, B, and X glucophores. biorxiv.org

The process of molecular recognition involves the specific and tight binding of this compound (the ligand) to the T1R2/T1R3 receptor. Computational homology modeling suggests that the nitro and propoxy groups of the molecule form hydrogen bonds with specific amino acid residues within the Venus flytrap domain of the receptor. This interaction is crucial for the formation of a stable ligand-receptor complex, which is the initial step in taste signal transduction.

The binding of this compound to the receptor is a highly specific event, and even small changes to the molecule's structure can significantly impact its sweetness. For instance, substituting the nitro group with a cyano group (-CN) has been shown to retain a high level of sweetness, suggesting that this position is tolerant to certain electronic modifications without disrupting receptor binding. nih.govrsc.org

Once this compound binds to the T1R2/T1R3 receptor, it triggers a conformational change in the receptor protein. This change initiates an intracellular signaling cascade. The activated receptor stimulates a G protein called gustducin. github.iopsynso.com

The activation of gustducin, in turn, leads to the activation of adenylate cyclase, an enzyme that catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP). github.iopsynso.com The increase in intracellular cAMP levels ultimately leads to the depolarization of the taste receptor cell and the release of neurotransmitters, which send a signal to the brain that is interpreted as sweetness. github.iopsynso.com

Design and Synthesis of this compound Analogs and Derivatives

Rational Design Principles for Modifying Biological Activity

Rational design of novel sweeteners and receptor probes relies on a detailed understanding of the structure-activity relationships (SAR) of existing ligands and the architecture of the receptor's binding sites. nih.govacs.org The structural and mutagenesis data for the T1R2-T1R3 receptor provide a powerful guide for the design and synthesis of new analogs of this compound with modified biological activity. hhmi.org

The goal of such design can be to enhance sweetness potency, improve metabolic stability, or create tools for biochemical investigation. The exceptional sweetness of this compound is attributed to its specific arrangement of electron-donating and electron-accepting groups (its glucophore) that enables strong binding to the receptor.

A key principle in modifying its activity involves making targeted substitutions on the aromatic ring. For example, it has been reported that substituting the nitro group at the 5-position of 2-propoxyaniline (B1271045) with a cyano group, creating 3-amino-4-propoxybenzonitrile, results in almost no decrease in sweetness. rsc.org This finding suggests that a strong electron-withdrawing group at this position is a critical determinant of high-potency sweetness, and that the cyano group can functionally mimic the nitro group in this context. This knowledge allows chemists to rationally design other derivatives with similar electronic properties at the 5-position while potentially altering other characteristics, such as safety or solubility.

Synthetic Strategies for Analog Preparation

The preparation of this compound analogs is crucial for investigating its interaction with biological targets, such as the sweet taste receptor. A primary strategy involves creating photoreactive derivatives that can form covalent bonds with the receptor upon photoactivation, thereby allowing researchers to map the binding site. researchgate.netthieme-connect.comresearchgate.netrsc.org These synthetic approaches often modify the core structure of this compound by introducing photolabile groups like azides, benzophenones, or diazirines. researchgate.netthieme-connect.com

The synthesis of these analogs often involves multi-step processes. For instance, the creation of photoreactive diazirine derivatives can be challenging, as the diazirinyl group may be sensitive to certain reaction conditions, such as the reduction of a nitro group. researchgate.net The Zinin reduction, using reagents like sodium dithionite (B78146), is one method employed for the selective reduction of a nitro group in the presence of other functional groups. researchgate.netchemicalforums.com

Key synthetic routes for preparing analogs include:

Nitration: The foundational synthesis of the parent compound often involves the nitration of 2-propoxyaniline.

Nucleophilic Aromatic Substitution: Analogs can be prepared by the condensation of a precursor like 2-nitro-5-chloroaniline with an alcohol, such as n-propyl alcohol, in the presence of a base. google.com

Introduction of Photoreactive Groups: A key strategy for SAR studies is the synthesis of photoreactive derivatives. For example, 5-azido-2-propoxyaniline has been synthesized from a precursor by treatment with sodium azide (B81097) and a copper catalyst. thieme-connect.com Another approach involves the synthesis of complex photophores like 3-(trifluoromethyl)-3H-diazirine on the aniline (B41778) ring. thieme-connect.com

Functional Group Interconversion: The nitro group of analogs like N-Ethyl-2-nitro-5-propoxyaniline can be reduced to an amine, which then serves as a handle for further chemical modifications and the development of new derivatives.

Below is a table summarizing synthetic strategies for select analogs of this compound designed for molecular interaction studies.

| Analog | Synthetic Precursor(s) | Key Reagents & Conditions | Purpose of Analog | Reference(s) |

| 5-Azido-2-propoxyaniline | Compound 5 (a brominated precursor) | NaN₃, CuI, L-proline, NaOH, 95 °C | Photoaffinity labeling to study receptor interactions. | thieme-connect.com |

| 2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline | Diaziridine 21 | Activated MnO₂ in Et₂O | Photoaffinity labeling to probe ligand-receptor binding. | thieme-connect.com |

| N-Ethyl-2-nitro-5-propoxyaniline | Not specified | Not specified | Precursor for developing other biologically active molecules via reduction of the nitro group. | |

| 2-Nitro-5-propoxy-aniline | 2-Nitro-5-chloroaniline, n-propyl alcohol | Sodium hydroxide (B78521) or sodium propoxide, heat | Intermediate in the synthesis of other compounds (e.g., Oxibendazole). | google.com |

Correlation between Structural Modifications and Altered Molecular Interactions

Modifications to the chemical structure of this compound directly influence its molecular interactions, particularly its binding affinity with the sweet taste receptor. Structure-activity relationship (SAR) studies aim to decipher how specific functional groups and their positions on the aromatic ring contribute to the molecule's biological activity. rsc.org

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly used to predict how structural changes will affect sweetness and receptor binding. researchgate.nettandfonline.com These models help in understanding the three-dimensional arrangement of the sweetener within the receptor's binding pocket. rsc.org

Key findings from structural modification studies include:

The 5-Position: The nitro group at the 5-position is a critical determinant of the compound's high sweetness intensity. Research has shown that replacing this -NO₂ group with a cyano (-CN) group can result in an analog that retains a similar high level of sweetness, indicating that a strong electron-withdrawing group at this position is important for the interaction with the sweet taste receptor.

Photoreactive Analogs: The synthesis of photoreactive derivatives is a direct application of SAR principles. thieme-connect.comresearchgate.net By attaching photolabile moieties at positions that are tolerant to substitution, researchers can create tools to covalently link the sweetener to its receptor. rsc.org This allows for the precise identification of the amino acid residues involved in the binding interaction, providing a detailed map of the molecular recognition process. researchgate.netthieme-connect.comrsc.org For instance, studies on related sweeteners like saccharin (B28170) have shown that substitutions at certain positions are tolerated, which guides the design of photoreactive probes. rsc.org

The following table correlates specific structural modifications of the this compound scaffold with their observed or predicted effects on molecular properties and interactions.

| Structural Modification | Position | Resulting Compound/Analog | Effect on Molecular Interaction/Property | Reference(s) |

| Replacement of Nitro (-NO₂) with Cyano (-CN) | 5 | 5-Cyano-2-propoxyaniline | Retains high sweetness intensity (~4,000x sucrose), suggesting a similar interaction with the sweet taste receptor. | |

| Introduction of an Azido (-N₃) group | 5 | 5-Azido-2-propoxyaniline | Creates a photoreactive analog used for photoaffinity labeling to identify binding site interactions. | thieme-connect.com |

| Introduction of a trifluoromethyldiazirine group | 5 | 2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline | Functions as a photoreactive probe to form covalent bonds with the target receptor for interaction studies. | thieme-connect.com |

| N-alkylation of the amine group | 1 | N-Ethyl-2-nitro-5-propoxyaniline | Creates a precursor for further functionalization after reduction of the nitro group. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is fundamental in separating 5-Nitro-2-propoxyaniline from complex matrices. Techniques such as HPLC, TLC, and GC are instrumental in its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of aniline (B41778) derivatives like this compound because it can handle thermolabile and polar compounds without the need for derivatization. thermofisher.com Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. sielc.com

Method development often involves optimizing the mobile phase composition to achieve efficient separation. For similar compounds, such as 5-Nitropyrimidin-2-amine, a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid (for mass spectrometry compatibility) has been utilized. sielc.comsielc.com The use of a C18 column is common for the separation of nitroaniline isomers and other related compounds. mdpi.comnih.gov On-line solid-phase extraction (SPE) can be coupled with HPLC to enhance sensitivity and automate sample preparation, which is especially useful for detecting low concentrations in environmental samples. thermofisher.com

Below is a table summarizing typical HPLC parameters that can be adapted for the analysis of this compound based on methods for similar analytes.

| Parameter | Typical Conditions | Purpose |

| Column | C18 (e.g., YMC-Pack ODS-A, 250 x 4.6 mm, 5 µm) | Stationary phase for reverse-phase separation. |

| Mobile Phase | Acetonitrile and 50 mM ammonium (B1175870) acetate (B1210297) in water | Eluent for separating the analyte from the matrix. |

| Detection | Photodiode Array (PDA) or UV Detector | To detect and quantify the analyte based on absorbance. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound. It is widely used to monitor the progress of chemical reactions and to determine the optimal solvent systems for column chromatography. scribd.com

For the separation of nitro compounds, silica (B1680970) gel G plates are often employed as the stationary phase. epa.gov The choice of the eluant system is critical for achieving good separation. A mixture of benzene (B151609), petroleum ether, and methanol (B129727) has been used for various nitro compounds, with the ratio adjusted to optimize the separation based on the polarity of the analytes. epa.gov The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf value) is calculated for each spot and compared with that of a standard to identify the compound. scribd.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of aniline derivatives. thermofisher.com However, due to the thermolabile and polar nature of compounds like this compound, a derivatization step is often necessary to improve volatility and thermal stability, preventing decomposition in the hot injector port. thermofisher.com Metabolomics studies have utilized gas chromatography-time-of-flight-mass spectrometry (GC-TOF-MS) to analyze various metabolites, a technique that could be applied to study the metabolic fate of this compound. researchgate.net

Spectroscopic Identification and Quantification

Spectroscopic methods are essential for both confirming the identity of this compound and quantifying its concentration.

UV-Visible Spectrophotometry for Absorbance Characteristics

UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Nitroanilines, which are structurally related to this compound, exhibit characteristic absorbance peaks that can be used for their determination. For instance, studies on the reduction of 2-nitroaniline (B44862) show a distinct absorbance peak that changes in intensity as the reaction progresses, which is a principle applicable to quantification. researchgate.net The absorbance characteristics are dependent on the solvent and the pH of the solution. This method is often used in conjunction with HPLC, where a UV-Vis detector measures the absorbance of the eluate as it exits the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. While basic 1D NMR (¹H and ¹³C) can confirm the identity of the compound, more advanced 2D NMR techniques are crucial for research on its derivatives. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within a molecule. springernature.com This level of detailed structural analysis is vital when synthesizing new derivatives, for example, in the development of photoreactive probes to study the interactions of sweeteners with their biological receptors. researchgate.net

Electrochemical Sensing and Biosensor Development

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of this compound. These techniques are based on the electrochemical properties of the nitro group, which is readily reducible.

Voltammetric techniques, such as differential pulse voltammetry (DPV), are highly effective for the determination of nitroaromatic compounds. researchgate.netnih.gov These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The reduction of the nitro group on the surface of a working electrode produces a distinct voltammetric peak.

While specific studies on this compound are limited, research on similar compounds like nitroaniline isomers demonstrates the feasibility of this approach. For instance, modified glassy carbon electrodes have been successfully used for the simultaneous analysis of 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555) in water samples. nih.gov These modified electrodes often incorporate nanomaterials or polymers to enhance sensitivity and selectivity. nih.govresearchgate.net

A typical experimental setup for the voltammetric detection of a nitroaniline derivative would involve:

A three-electrode system: a working electrode (e.g., modified glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

A supporting electrolyte, such as a phosphate (B84403) buffer solution.

Optimization of experimental parameters like pH and scan rate to achieve the best signal.

Table 3: Performance of Voltammetric Methods for the Detection of Nitroaniline Isomers.

| Analyte | Electrode | Technique | Linear Range (µg/mL) | Detection Limit (µg/mL) | Reference |

| 2, 3, 4-Nitroaniline | poly-DHCBAQS/graphene-nafion/GCE | DPV | 0.05 - 0.60 | ~0.022 | nih.gov |

| 4-Nitroaniline | Chitosan (B1678972) modified carbon paste electrode | DPV | 0.1 µM - 0.1 mM | 93.4 nM | nih.gov |

These results suggest that a similar voltammetric method could be developed for the sensitive detection of this compound.

Amperometric biosensors utilize a biological recognition element, such as an enzyme, immobilized on an electrode to achieve high selectivity. For the detection of nitroaromatic compounds, enzymes like nitroreductase can be employed. cmu.edu This enzyme catalyzes the reduction of the nitro group, and the resulting current change can be measured.

The development of an amperometric biosensor for this compound would involve:

Immobilization: Immobilizing a suitable enzyme, such as a nitroreductase, onto the surface of an electrode.

Detection Principle: In the presence of this compound and a suitable cofactor (e.g., NADPH), the enzyme would reduce the nitro group. The consumption of the cofactor or the formation of a product could be monitored electrochemically.

While specific biosensors for this compound have not been reported, biosensors for other nitroaromatic compounds like p-nitrophenol have been successfully developed. wpmucdn.com For example, a microbial biosensor using Moraxella sp. has been shown to detect p-nitrophenol at nanomolar concentrations. wpmucdn.com Another approach involves using horseradish peroxidase (HRP) co-immobilized with a mediator on an electrode for the detection of nitrophenols. nih.gov

Table 4: Examples of Amperometric Biosensors for Nitroaromatic Compounds.

| Analyte | Bioreceptor | Electrode | Detection Limit | Reference |

| p-Nitrophenol | Moraxella sp. | Carbon Paste Electrode | 20 nM | wpmucdn.com |

| 3-Nitrophenol | Horseradish Peroxidase (HRP) | Au-modified TiO₂ Nanotube Arrays | 9 x 10⁻⁸ M | nih.gov |

These examples highlight the potential for developing a highly specific and sensitive amperometric biosensor for this compound.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for investigating the three-dimensional structure of molecules and their interactions with biological macromolecules, such as receptors.

Prediction of Ligand-Receptor Interactions and Binding Affinity

Molecular docking simulations have been instrumental in proposing how 5-Nitro-2-propoxyaniline interacts with the sweet taste receptor, a heterodimer of the T1R2 and T1R3 proteins. biorxiv.org Although the precise, experimentally determined structure of this receptor complexed with the ligand is not available, homology modeling, based on the known structures of similar receptors like the metabotropic glutamate (B1630785) receptor (mGluR), has been used to create a model of the sweet taste receptor's binding site. rsc.orgrsc.org

Computational analyses suggest a significant negative correlation between the binding free energy (ΔGbinding) of sweeteners and their perceived sweetness intensity. tandfonline.com The exceptional sweetness of this compound is attributed to its unique structural features that facilitate strong binding to the active site of the T1R2/T1R3 receptor. These interactions are thought to involve the compound's nitro and propoxy groups forming hydrogen bonds with specific amino acid residues within the receptor's Venus flytrap domain. This binding mechanism is distinct from other sweeteners; for instance, stevioside (B1681144) binds via its glycoside motifs, while sucralose (B1001) utilizes chlorine-mediated binding.

The widely accepted AH-B-X theory of sweetness posits that a sweet molecule contains a hydrogen-bond donor (AH), a hydrogen-bond acceptor (B), and a hydrophobic site (X), arranged in a specific spatial orientation. biorxiv.org For this compound, the amino group can act as the AH site, while the nitro group can function as the B site, and the propoxy group provides the necessary hydrophobicity for the X site. biorxiv.org The specific arrangement of these functional groups is crucial for the molecule to fit into the binding pocket of the receptor and elicit a sweet taste. biorxiv.org

| Interaction Type | Functional Group of this compound | Receptor Site |

| Hydrogen Bond Donor (AH) | Amino group (-NH2) | Hydrogen bond acceptor residues |

| Hydrogen Bond Acceptor (B) | Nitro group (-NO2) | Hydrogen bond donor residues |

| Hydrophobic Interaction (X) | Propoxy group (-OCH2CH2CH3) | Hydrophobic pocket |

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound is crucial for understanding how its three-dimensional shape influences its interaction with the sweet taste receptor. The molecule possesses rotational flexibility, particularly around the bonds connecting the propoxy group to the aromatic ring and the C-N bond of the aniline (B41778) moiety.

Computational studies can map the potential energy surface of the molecule as a function of these rotational angles, identifying low-energy, stable conformations. biorxiv.org The conformational diversity of sweeteners like this compound can lead to multiple ways of interacting with the receptor. biorxiv.org It is believed that a specific "bioactive" conformation is responsible for binding to the receptor and triggering the sweet taste sensation. biorxiv.org Understanding the energy landscape helps in identifying these preferred conformations and provides insights into the stereochemical requirements for sweetness. biorxiv.org

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic properties of molecules, which are fundamental to their chemical behavior and interactions.

Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)

The electronic structure of this compound has been investigated using quantum chemical methods. biorxiv.org The presence of a strong electron-withdrawing nitro group and electron-donating amino and propoxy groups significantly influences the electron distribution within the aromatic ring.

Frontier Molecular Orbital (FMO) theory is often applied to understand the reactivity and electronic transitions of the molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. For analogous substituted anilines, Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to determine HOMO and LUMO energies.

Electrostatic Potential Distribution Mapping for Glucophore Identification

The electrostatic potential (ESP) on the molecular surface is a key determinant of how a molecule interacts with other molecules, including biological receptors. For sweeteners, ESP mapping is used to identify the "glucophore," the essential arrangement of functional groups responsible for the sweet taste. biorxiv.org

Restrained Electrostatic Potential (RESP) charge analysis, performed using programs like Gaussian and AmberTools, has been used to calculate the electrostatic potential distribution of this compound. biorxiv.org These calculations reveal regions of positive and negative potential on the molecular surface. biorxiv.org This information helps to refine the assignment of the AH and B sites of the AH-B-X model. biorxiv.org The ESP map can visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to the likely sites for hydrogen bonding and other electrostatic interactions with the sweet taste receptor. biorxiv.org The analysis of this compound's electronic structure reveals alternative AH, B, and X glucophores, suggesting a complex interaction with the receptor. biorxiv.orgbiorxiv.org

Reactivity Prediction and Reaction Pathway Simulations

Computational methods can predict the chemical reactivity of this compound and simulate potential reaction pathways. For instance, the nitro group is known to be susceptible to reduction, which can be a key step in its metabolism or chemical transformation. Theoretical calculations can model the mechanism of such reactions, for example, the reduction of the nitro group to an amino group.

In Silico Property Prediction and Chemoinformatics

Computational and theoretical chemistry studies have become indispensable in evaluating the characteristics of chemical compounds long before and after laboratory synthesis. For this compound, these in silico methods are particularly crucial for predicting its biological activity and potential toxicity, guiding further research and explaining its regulatory status. Chemoinformatics tools leverage the molecule's structural information, such as its Simplified Molecular-Input Line-Entry System (SMILES) notation (CCCOC1=C(C=C(C=C1)N+[O-])N), to forecast its behavior and interactions. nih.gov

Predictive Modeling for Chemical Reactivity

Predictive modeling for the chemical reactivity of this compound has largely concentrated on forecasting its toxicological profile. The presence of a nitro group on the aromatic ring is a structural alert, suggesting potential genotoxicity. Various computational toxicology programs have been used to assess these risks.

Research utilizing a panel of in silico tools has consistently predicted that this compound possesses mutagenic and carcinogenic properties. biorxiv.orgresearchgate.netresearcher.life A study that screened sixteen different sugar substitutes identified this compound as a potential mutagen using predictive tools such as LAZAR (lazy structure–activity relationships), pKCSM, and Toxtree. biorxiv.orgresearcher.lifemdpi.com In the same studies, it was also flagged as a carcinogen by all tested carcinogenicity prediction models. biorxiv.orgresearchgate.net These models work by comparing the structure of the query molecule to a database of compounds with known toxicological data and identifying toxicophores—fragments, like the nitro group, known to be associated with toxicity. The predicted mechanism for its toxicity involves the formation of DNA adducts and harmful interactions with proteins.

| Prediction Model/Tool | Predicted Endpoint | Result | Source |

|---|---|---|---|

| pKCSM | AMES Mutagenicity | Mutagen | biorxiv.orgresearchgate.net |

| Toxtree | Mutagenicity | Mutagen | biorxiv.orgresearchgate.net |

| LAZAR | Carcinogenicity (Rodent) | Carcinogen | biorxiv.orgresearchgate.net |

| CarcinoPred-EL | Carcinogenicity | Carcinogen | biorxiv.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. tandfonline.com For this compound, QSAR principles are primarily applied to understand the structural requirements for its intense sweetness and to design analogs with potentially safer profiles.

The core structure of 2-propoxyaniline (B1271045) serves as a scaffold that can be modified to probe structure-activity relationships. Studies on analogs reveal critical insights:

Substitution at the 5-Position : The nitro group at the 5-position is a key contributor to the molecule's high-potency sweetness. However, it is also implicated in its predicted toxicity. Research into analogs has shown that replacing the nitro group (-NO₂) with a cyano group (-CN) results in a compound, 5-cyano-2-propoxyaniline, that retains a comparable level of sweetness (approximately 4,000 times that of sucrose). rsc.org This suggests that the electronic properties at the 5-position are crucial for receptor binding and that the receptor can accommodate different electron-withdrawing groups.